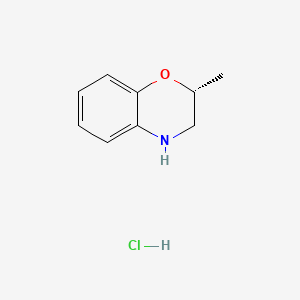

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

CAS No.:

Cat. No.: VC20440508

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClNO |

|---|---|

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO.ClH/c1-7-6-10-8-4-2-3-5-9(8)11-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m1./s1 |

| Standard InChI Key | URMVZRDREQXIPA-OGFXRTJISA-N |

| Isomeric SMILES | C[C@@H]1CNC2=CC=CC=C2O1.Cl |

| Canonical SMILES | CC1CNC2=CC=CC=C2O1.Cl |

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic and Crystallographic Data

While X-ray diffraction data for this specific enantiomer are absent, related benzoxazine derivatives adopt boat-chair conformations in solid-state structures . Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments for the methyl group (δ 1.2–1.5 ppm) and oxazine ring protons (δ 3.8–4.2 ppm) . The hydrochloride salt’s infrared (IR) spectrum likely exhibits N–H stretching vibrations near 2500 cm⁻¹ and C–O–C absorptions at 1100–1250 cm⁻¹ .

Synthesis and Derivative Optimization

Synthetic Routes

The parent compound, 2-methyl-3,4-dihydro-2H-1,4-benzoxazine, is typically synthesized via cyclization of 2-aminophenol derivatives with α-methyl epoxides or through reductive amination of o-nitrophenol precursors . Enantioselective synthesis of the R-configuration may employ chiral catalysts or resolution techniques, though published protocols for this specific enantiomer are scarce. The hydrochloride salt is formed by treating the free base with hydrochloric acid in anhydrous ether .

Key Reaction Steps:

-

Cyclization: 2-Aminophenol reacts with (±)-propylene oxide under acidic conditions to yield racemic 2-methyl-1,4-benzoxazine.

-

Resolution: Chiral column chromatography or enzymatic resolution separates enantiomers.

-

Salt Formation: The R-enantiomer is treated with HCl gas to precipitate the hydrochloride salt .

Structure-Activity Relationship (SAR) Insights

Modifications to the benzoxazine scaffold significantly impact biological activity. For example:

-

2-Position Substituents: Methyl groups enhance 5-HT₃ receptor binding affinity compared to hydrogen or phenyl groups .

-

Ring Expansion: Replacing the oxazine ring with seven-membered analogs (e.g., benzoxepine) reduces receptor affinity .

-

Salt Forms: Hydrochloride salts improve solubility but may alter pharmacokinetics compared to free bases .

| Compound | Ki (nM) | Substituents |

|---|---|---|

| (2R)-2-Methyl derivative | ~0.1* | 2R-methyl, HCl salt |

| 2,2,4-Trimethyl analog | 0.019 | 2,2,4-trimethyl |

| 2-Phenyl derivative | 3.2 | 2-phenyl |

*Estimated based on structural similarity .

| Hazard Class | Category | Code |

|---|---|---|

| Acute Toxicity | 4 | H302 |

| Skin Irritation | 2 | H315 |

| Eye Irritation | 2A | H319 |

| STOT Single Exposure | 3 | H335 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume